1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Overview

Description

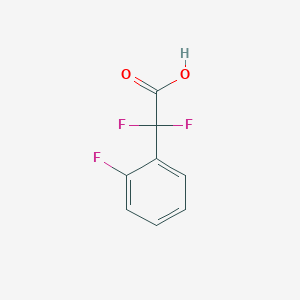

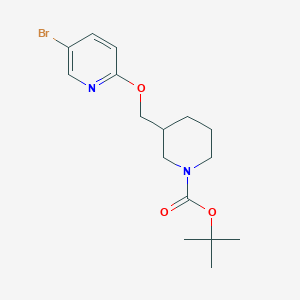

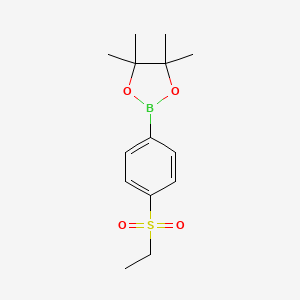

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 . It is used in the synthesis of various bioactive small molecules .

Synthesis Analysis

The synthesis of related compounds involves condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent. During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

The molecular structure of this compound includes a total of 19 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aliphatic), and 1 Triazole .Chemical Reactions Analysis

Pyrazole-bearing compounds, including this compound, are known for their diverse pharmacological effects . They are used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and in the synthesis of 4-carboxamide derivatives acting as antifungal agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C7H7F3N2O), molecular weight (192.14), and structure . More specific properties such as melting point, boiling point, and density were not found in the retrieved documents.Scientific Research Applications

Synthesis and Structural Analysis : This compound is involved in the synthesis of new biheterocyclic compounds and other trifluoromethylated heterocycles. These compounds are characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry for their structural analysis (Malavolta et al., 2014), (Flores et al., 2018), (Jones et al., 1996).

pH Measurement Applications : Certain trifluoromethyl heterocycles synthesized using this compound have potential applications in measuring pH in biological media. This is particularly significant for 19F NMR spectroscopy, where the determination of pKa values of these compounds offers valuable insights (Jones et al., 1996).

Regiospecific Synthesis : The compound is used in the regiospecific synthesis of pyrazoles, demonstrating its utility in creating specific molecular structures with high precision. This process is important in the field of medicinal chemistry and drug development (Martins et al., 2012).

Antimicrobial Properties : Some derivatives of this compound have been evaluated for their in vitro antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Chundawat et al., 2016).

Ligand in Metal Complexes : It serves as a ligand in the formation of copper(II) chloride adducts. The crystalline structures of these adducts have been analyzed, providing insights into their potential applications in fields like catalysis or material science (Bonacorso et al., 2003).

Synthesis of Pyrazolones : This compound is used in the environmentally benign synthesis of fluorinated pyrazolone derivatives. These derivatives have been explored for their antimicrobial activity, indicating their significance in pharmaceutical applications (Shelke et al., 2007).

Safety and Hazards

Future Directions

Pyrazole derivatives, including 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .

Pharmacokinetics

Its potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .

Result of Action

The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .

properties

IUPAC Name |

1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-12-4-5(3-11-12)2-6(13)7(8,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFTUGQISHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)

![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)